

## Spectroscopic Blueprint of Phenazine-1carbohydrazide: A Technical Guide

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Compound of Interest		
Compound Name:	Phenazine-1-carbohydrazide	
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#### Introduction

Phenazine-1-carbohydrazide is a derivative of phenazine-1-carboxylic acid (PCA), a well-studied secondary metabolite produced by various bacteria, notably from the genus Pseudomonas. Phenazine compounds are recognized for their broad-spectrum biological activities, including antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the spectroscopic characterization of Phenazine-1-carbohydrazide, leveraging the extensive data available for its immediate precursor, Phenazine-1-carboxylic acid (PCA), as a foundational reference. The methodologies and data presented herein are intended to serve as a crucial resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

While direct spectroscopic data for **Phenazine-1-carbohydrazide** is not extensively published, its synthesis proceeds via the activation of PCA followed by reaction with hydrazine. Therefore, the spectroscopic characteristics of PCA are fundamental to understanding and confirming the structure of its carbohydrazide derivative. This guide will present the detailed spectroscopic data for PCA and provide the experimental context for its conversion to **Phenazine-1-carbohydrazide**.

# Data Presentation: Spectroscopic Characterization of Phenazine-1-carboxylic Acid (PCA)



The following tables summarize the quantitative spectroscopic data for Phenazine-1-carboxylic acid, the precursor to **Phenazine-1-carbohydrazide**.

Table 1: FT-IR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
1717.92	C=O stretch of carboxylic acid	
1461.21	Aromatic C=C stretch	
861.78	Aromatic C-H stretch	
738.54	Aromatic C-H stretch	

Table 2: UV-Vis Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

Wavelength (λmax, nm)	Solvent	Reference
252, 365	Methanol	[1]
258, 362	Not Specified	[2]

Table 3: 1H NMR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Solvent	Reference
15.58	S	-	1H, COOH	CDCl₃	[2]
9.02	d	7.0	H4	CDCl₃	[3]
8.97	dd	7.2, 1.2	H-2	CDCl₃	[2]
8.57	d	7.0	H2	CDCl₃	[3]
8.53	dd	8.8, 1.2	H-4	CDCl₃	[2]
8.38	d	7.0	H6	CDCl₃	[3]
8.34	dd	8.0, 1.6	H-8	CDCl₃	[2]
8.32	d	7.0	H9	CDCl₃	[3]
8.28	dd	8.0, 1.6	H-3	CDCl₃	[2]
8.08	t	7.0	H3	CDCl₃	[3]
8.05–7.95	m	-	3H, H-6, H-7, H-9	CDCl₃	[2]
8.04	d	7.0	Н8	CDCl₃	[3]
8.02	d	7.0	H7	CDCl₃	[3]

Table 4: 13C NMR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)



Chemical Shift (δ, ppm)	Assignment	Solvent	Reference
165.9	СООН	Not Specified	
144.0	C-8a	Not Specified	
143.3	C-4a	Not Specified	
139.9	C-5a	Not Specified	
139.7	C-1a	Not Specified	

Table 5: Mass Spectrometry Data for Phenazine-1-carboxylic Acid (PCA)

m/z	lon	Method	Reference
224.85	[M+H] <sup>+</sup>	ESI-MS	[2]
225	[M+H] <sup>+</sup>	LC-MS	[4]
224	[M] <sup>+</sup>	MS	[5]

## **Experimental Protocols**

The synthesis of **Phenazine-1-carbohydrazide** is a key step in the preparation of various derivatives, such as acylhydrazones. The following protocol is based on the synthesis of phenazine-1-carboxylic acylhydrazone derivatives.[6][7]

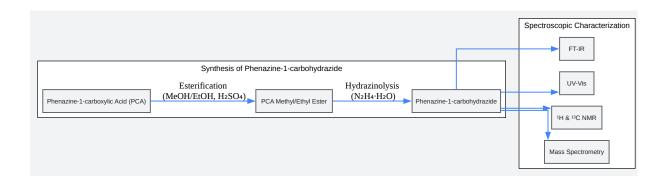
#### Synthesis of Phenazine-1-carbohydrazide

- Esterification of Phenazine-1-carboxylic Acid (PCA):
  - A solution of PCA in a suitable alcohol (e.g., methanol or ethanol) is treated with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
  - The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
  - The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).



- The resulting ester is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.
- · Hydrazinolysis of the Ester:
  - The crude ester is dissolved in a suitable solvent (e.g., ethanol).
  - Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
  - The reaction progress is monitored by TLC.
  - Upon completion, the reaction mixture is cooled, and the precipitated solid, Phenazine-1-carbohydrazide, is collected by filtration, washed with a cold solvent, and dried.

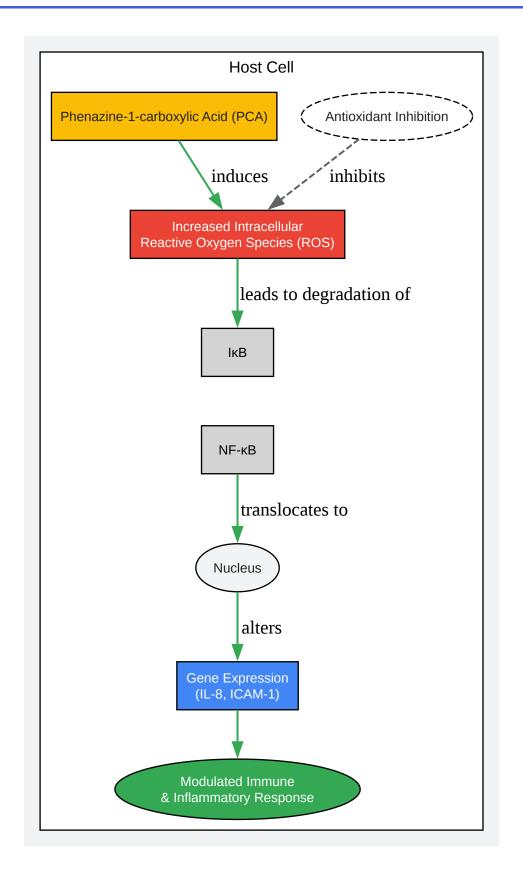
## **Mandatory Visualization**



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.





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Caption: Proposed signaling pathway for PCA-induced immunomodulation.



## **Concluding Remarks**

The spectroscopic data of Phenazine-1-carboxylic acid provides a robust foundation for the characterization of its carbohydrazide derivative. The distinct spectral features of the phenazine core, combined with the expected signals from the carbohydrazide moiety (e.g., N-H stretches in FT-IR, additional exchangeable protons in <sup>1</sup>H NMR), will enable unambiguous identification. The provided experimental protocol offers a clear pathway for the synthesis of **Phenazine-1-carbohydrazide**, facilitating further research into its biological activities and potential therapeutic applications. The proposed signaling pathway, based on the known effects of PCA, suggests that **Phenazine-1-carbohydrazide** and its derivatives may also exert their biological effects through the modulation of intracellular redox status and inflammatory pathways. This guide serves as a comprehensive starting point for researchers venturing into the study of this promising class of compounds.

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